3-Bromo-5-ethoxybenzoic acid

描述

Significance of Benzoic Acid Derivatives as Versatile Synthons

Benzoic acid and its derivatives are highly valued as synthons, which are structural units within a molecule that can be formed or assembled by known or conceivable synthetic operations. The carboxylic acid group, a defining feature of these compounds, can undergo a wide range of chemical transformations, allowing for the construction of intricate molecular architectures. preprints.orgresearchgate.net This reactivity, coupled with the stability of the aromatic ring, makes benzoic acid derivatives ideal starting materials for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. preprints.orgresearchgate.net Their utility is further enhanced by the ability to introduce various substituents onto the benzene (B151609) ring, thereby fine-tuning the electronic and steric properties of the molecule to achieve desired outcomes. researchgate.net

Overview of Halogenated and Alkoxy-Substituted Aromatics in Organic Chemistry

The introduction of halogen and alkoxy groups onto an aromatic ring significantly influences its chemical behavior. Halogenation, the process of introducing a halogen atom, is a fundamental electrophilic aromatic substitution reaction. libretexts.orgnumberanalytics.commasterorganicchemistry.com While halogens are generally deactivating towards further electrophilic substitution due to their inductive electron-withdrawing effect, they are also ortho, para-directing because of their ability to donate a lone pair of electrons through resonance. libretexts.org This dual nature provides a powerful handle for controlling the regioselectivity of subsequent reactions.

Alkoxy groups, on the other hand, are strongly activating substituents. libretexts.org The oxygen atom's lone pairs can donate electron density to the aromatic ring via resonance, making the ring more susceptible to electrophilic attack, primarily at the ortho and para positions. libretexts.org The presence of both halogen and alkoxy substituents on a benzene ring, therefore, creates a complex interplay of electronic effects that can be strategically exploited in organic synthesis.

Rationale for Focused Research on 3-Bromo-5-ethoxybenzoic acid

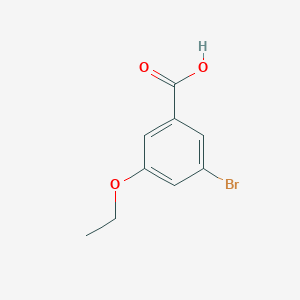

The specific compound, this compound, embodies the synthetic potential inherent in substituted benzoic acids. Its structure, featuring a bromine atom, an ethoxy group, and a carboxylic acid on a benzene ring, presents multiple reactive sites. This unique combination of functional groups makes it a valuable intermediate for creating a diverse range of more complex molecules. The strategic placement of the bromo and ethoxy groups at the meta positions relative to the carboxylic acid offers distinct synthetic possibilities, driving focused research into its properties and applications.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 855198-27-5 chemscene.comchemicalbook.comfluorochem.co.uk |

| Molecular Formula | C₉H₉BrO₃ chemscene.comavantorsciences.com |

| Molecular Weight | 245.07 g/mol chemscene.comavantorsciences.com |

| IUPAC Name | This compound fluorochem.co.uk |

| Canonical SMILES | CCOC1=CC(=CC(=C1)Br)C(=O)O chemscene.com |

| InChI Key | DMIGIIGQWXKUKM-UHFFFAOYSA-N fluorochem.co.uk |

| Topological Polar Surface Area | 46.53 Ų chemscene.com |

| Hydrogen Bond Donors | 1 chemscene.com |

| Hydrogen Bond Acceptors | 2 chemscene.com |

| Rotatable Bonds | 3 chemscene.com |

| LogP | 2.546 chemscene.com |

Structure

3D Structure

属性

IUPAC Name |

3-bromo-5-ethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-2-13-8-4-6(9(11)12)3-7(10)5-8/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMIGIIGQWXKUKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682126 | |

| Record name | 3-Bromo-5-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855198-27-5 | |

| Record name | 3-Bromo-5-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-ethoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 5 Ethoxybenzoic Acid

Retrosynthetic Analysis and Strategic Disconnections for 3-Bromo-5-ethoxybenzoic acid

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For this compound, the primary strategic disconnections involve the carbon-bromine (C-Br), carbon-oxygen (C-O) bond of the ethoxy group, and the bond connecting the carboxylic acid group to the aromatic ring.

A primary retrosynthetic pathway involves disconnecting the C-Br bond, which suggests an electrophilic aromatic substitution (bromination) on a 3-ethoxybenzoic acid precursor. This is a common and logical step, as the ethoxy and carboxylic acid groups will direct the incoming electrophile.

Another disconnection can be made at the ethoxy group's C-O bond, leading to a 3-bromo-5-hydroxybenzoic acid intermediate. This intermediate can then be synthesized from simpler precursors. This approach allows for the introduction of the ethoxy group in a separate step, which can be advantageous for controlling regioselectivity.

A more fundamental disconnection involves breaking down the aromatic ring itself or starting from a simpler benzene (B151609) derivative and building the functionality through a series of reactions. smolecule.com This often involves a multi-step process where the directing effects of the substituents are carefully considered at each stage. libretexts.org

Table 1: Key Retrosynthetic Disconnections for this compound

| Disconnection | Precursor 1 | Precursor 2 | Synthetic Strategy |

|---|---|---|---|

| C-Br Bond | 3-Ethoxybenzoic acid | Brominating agent (e.g., Br₂) | Electrophilic Aromatic Substitution |

| C-O (Ethoxy) Bond | 3-Bromo-5-hydroxybenzoic acid | Ethylating agent (e.g., ethyl iodide) | Williamson Ether Synthesis |

Established Synthetic Routes to this compound

Several established routes exist for the synthesis of this compound, ranging from multi-step sequences to more direct functionalization methods.

Multi-Step Synthesis from Readily Available Precursors

A common approach to synthesizing this compound involves a multi-step sequence starting from readily available and often simpler aromatic compounds. truman.edu A plausible route begins with 3-hydroxybenzoic acid. The first step would be the protection of the carboxylic acid group, often by conversion to an ester, to prevent unwanted side reactions. This is followed by etherification of the hydroxyl group with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base to form the corresponding 3-ethoxybenzoate (B1238238) ester. The subsequent step is the regioselective bromination of the aromatic ring. The ethoxy group is an ortho-, para-director, and the ester group is a meta-director. Their combined directing effects would favor the introduction of the bromine atom at the C5 position (para to the ethoxy group and meta to the ester). Finally, hydrolysis of the ester group under acidic or basic conditions yields the desired this compound.

Another multi-step approach could start with 3,5-dihydroxybenzoic acid. Selective mono-ethylation followed by conversion of the remaining hydroxyl group to a bromine atom, perhaps via a Sandmeyer-type reaction on a corresponding amine, presents a more complex but viable pathway.

Regioselective Functionalization via Directed Metalation or Halogenation

Regioselective functionalization offers a more direct approach to synthesizing this compound by controlling the position of halogenation on a pre-functionalized benzene ring. acs.org Starting with 3-ethoxybenzoic acid, direct bromination can be achieved. The electronic properties of the substituents play a crucial role in directing the incoming electrophile. The ethoxy group is a strong electron-donating group, activating the ortho and para positions for electrophilic attack. smolecule.com The carboxylic acid group is an electron-withdrawing group and a meta-director. The combined influence of these two groups directs the bromination to the position that is para to the ethoxy group and meta to the carboxylic acid, which is the desired C5 position.

Directed ortho-metalation is another powerful technique for regioselective functionalization. acs.orgresearchgate.net While not the most direct route for this specific isomer, variations of this methodology could be employed. For instance, starting with a protected 3-bromo-5-hydroxybenzoic acid, a directed metalation could be used to introduce other functional groups if needed, though for the direct synthesis of the target compound, electrophilic halogenation is more straightforward.

The choice of brominating agent and reaction conditions is critical for achieving high regioselectivity and yield. Reagents like N-bromosuccinimide (NBS) in a suitable solvent are often used for controlled bromination.

Table 2: Comparison of Reagents for Regioselective Bromination

| Reagent | Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Bromine (Br₂) | Lewis acid catalyst (e.g., FeBr₃) | High reactivity | Can lead to over-bromination, harsh conditions |

| N-Bromosuccinimide (NBS) | Radical initiator or acid catalyst | Milder conditions, better selectivity | Higher cost, can require specific initiators |

Transition Metal-Catalyzed Coupling Reactions in the Synthesis of this compound

While transition metal-catalyzed coupling reactions are more commonly used to further functionalize bromo-substituted benzoic acids, they can also be conceptually applied to their synthesis. For instance, a palladium- or copper-catalyzed coupling reaction could potentially be used to introduce the ethoxy group onto a 3,5-dibromobenzoic acid molecule. This would involve a nucleophilic substitution of one of the bromine atoms with an ethoxide source. However, controlling the mono-substitution and preventing side reactions can be challenging.

More advanced transition-metal-catalyzed C-H activation/functionalization strategies are an emerging area. acs.org In principle, a directed C-H activation could be used to introduce the bromine atom at the desired position on 3-ethoxybenzoic acid, although this is not yet a commonly reported method for this specific synthesis. The primary utility of transition metal catalysis in the context of this compound remains in its subsequent use as a building block in reactions like Suzuki and Buchwald-Hartwig couplings. nih.gov

Novel Synthetic Approaches and Method Development

The development of new synthetic methods is driven by the need for more efficient, cost-effective, and environmentally friendly processes.

Exploration of Sustainable and Green Chemistry Methodologies for this compound Production

Green chemistry principles are increasingly being applied to the synthesis of fine chemicals. ijisrt.com For the synthesis of this compound, this could involve several approaches. The use of safer solvents and reagents is a key aspect. For instance, replacing hazardous solvents like carbon tetrachloride with greener alternatives or even performing reactions in aqueous media is desirable. google.com

Microwave-assisted synthesis is another green chemistry technique that can significantly reduce reaction times and energy consumption. vulcanchem.com The bromination of 3-ethoxybenzoic acid or the etherification of 3-bromo-5-hydroxybenzoic acid could potentially be accelerated using microwave irradiation.

The use of sonication is another non-conventional energy source that has been shown to promote reactions like bromination, sometimes even in the absence of a solvent or catalyst. ijisrt.com Applying such a method to the synthesis of this compound could offer a novel and green synthetic route.

Furthermore, the development of recyclable catalysts for the bromination or etherification steps would also contribute to a more sustainable process. This could include solid-supported catalysts or phase-transfer catalysts that can be easily separated from the reaction mixture and reused.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-Ethoxybenzoic acid |

| 3-Bromo-5-hydroxybenzoic acid |

| 3-Hydroxybenzoic acid |

| 3,5-Dibromobenzoic acid |

| 3,5-Dihydroxybenzoic acid |

| N-bromosuccinimide |

| Ethyl iodide |

| Diethyl sulfate |

Flow Chemistry and Continuous Processing Techniques in this compound Synthesis

The synthesis of substituted benzoic acids, such as this compound, is increasingly benefiting from the adoption of flow chemistry and continuous processing techniques. These methods offer substantial improvements in safety, efficiency, and control over traditional batch processing. google.comwipo.int

Continuous flow reactors, such as coiled tubular or shell and tube reactors, provide excellent process control, which is critical for reactions like oxidation and bromination. google.com For the synthesis of substituted benzoic acids, continuous oxidation processes can achieve 95-100% selectivity. google.com This is often accomplished at elevated temperatures and pressures, for instance, in the range of 150-180°C and 15-25 bar. google.com The use of oxygen as a green and inexpensive reagent in a continuous setup is particularly advantageous, as it minimizes waste and enhances safety by reducing the risk of explosion associated with high concentrations of oxygen in batch reactors. wipo.int

Industrial-scale synthesis can adapt laboratory methods to large-scale continuous flow reactors, which allows for precise control over reaction parameters like temperature and reagent feed rates. This automated environment not only enhances safety when dealing with hazardous reagents like bromine but also leads to improved yield and product purity through in-line monitoring. While specific studies on this compound are not extensively detailed, the principles applied to other substituted benzoic acids are directly relevant. For example, the alkylation of substituted benzoic acids has been studied in continuous flow microfluidic reactors to understand reaction kinetics and optimize conditions. acs.org

Optimization of Reaction Parameters and Yield Enhancement Strategies

The yield and purity of this compound are highly dependent on the optimization of key reaction parameters. The synthesis often involves the bromination of a precursor like 3-ethoxybenzoic acid. The choice of brominating agent, catalyst, solvent, and reaction conditions are all critical factors.

Brominating Agents and Catalysts: Common brominating agents include N-Bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). google.com The use of an inexpensive and environmentally friendly catalyst is a significant advantage, with studies showing excellent selectivity and yields in the range of 80-90%. researchgate.net For the bromination of related methoxybenzoic acids, catalysts such as iron (Fe) or aluminum chloride (AlCl₃) are often employed.

Solvents and Temperature: The reaction is typically carried out in solvents like dichloromethane (B109758) (DCM), acetic acid, or chloroform. Temperature control is crucial to prevent over-bromination and the formation of impurities, with a typical range being between 0°C and 30°C for controlled bromination.

Reaction Time and pH: The reaction time can vary from a few hours to over a day, depending on the specific reagents and conditions. google.com The pH of the reaction medium can also play a significant role, with optimal reactivity for bromination of phenols being observed in acidic media. researchgate.net

A hypothetical design of an experiment to optimize the synthesis of this compound is presented in the table below.

| Parameter | Condition A | Condition B | Condition C | Potential Outcome |

| Brominating Agent | N-Bromosuccinimide (NBS) | Bromine (Br₂) | DBDMH | Variation in selectivity and yield |

| Catalyst | Iron (Fe) | Aluminum Chloride (AlCl₃) | None | Affects reaction rate and regioselectivity |

| Solvent | Dichloromethane | Acetic Acid | Chlorobenzene | Influences solubility and reaction efficiency |

| Temperature | 0°C | Room Temperature | 50°C | Impacts reaction rate and byproduct formation |

| Reaction Time | 2 hours | 8 hours | 24 hours | Determines the extent of conversion |

This table illustrates a potential experimental matrix for optimizing the synthesis. Actual results would require experimental validation.

Advanced Purification and Isolation Techniques for this compound

Following synthesis, a robust purification strategy is essential to isolate this compound of high purity. This typically involves a combination of techniques to remove unreacted starting materials, byproducts, and catalysts.

Crystallization: Recrystallization is a fundamental and effective method for the purification of solid compounds like this compound. The process involves dissolving the crude product in a suitable solvent at an elevated temperature and allowing it to cool, which leads to the formation of pure crystals. Solvents such as ethanol, methanol, or isopropanol (B130326) are commonly used. For industrial-scale production, toluene (B28343) may be employed. The final product is often collected by filtration and dried under vacuum. google.com

Chromatographic Methods: For achieving higher levels of purity, chromatographic techniques are indispensable.

Column Chromatography: This is a standard and widely used method in research laboratories for purifying organic compounds. acs.org It separates components of a mixture based on their differential adsorption on a stationary phase (like silica (B1680970) gel) while being eluted with a mobile phase. acs.org

Preparative High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for isolating highly pure compounds. ed.gov Reverse-phase ion pair chromatography is a specific HPLC method that can be used for purifying acidic organic compounds. google.com The yield of the purified product can be determined by analyzing the collected fractions using analytical HPLC. chemicalbook.com

Supercritical Fluid Chromatography (SFC): SFC, often utilizing supercritical carbon dioxide as the mobile phase, offers a greener alternative to traditional HPLC. Studies on the chromatography of substituted benzoic acids using methanol-water-carbon dioxide mixtures have shown effective separation. nih.gov

Other Techniques:

Heterogeneous Purifying Agents: A method for purifying substituted benzoic acids involves using a purifying agent where an amine-containing component is bound to a solid support. google.com This allows for easy separation of the purifying agent from the product. google.com

The choice of purification technique is dictated by the scale of the synthesis, the nature of the impurities, and the required final purity of the this compound.

| Purification Technique | Principle of Separation | Application for this compound |

| Recrystallization | Differential solubility in a solvent at varying temperatures. | Primary purification to remove bulk impurities. |

| Column Chromatography | Differential adsorption onto a solid stationary phase. | Standard laboratory purification method. acs.org |

| Preparative HPLC | Differential partitioning between a stationary and a liquid mobile phase. | High-purity isolation and separation of closely related impurities. ed.gov |

| Supercritical Fluid Chromatography (SFC) | Partitioning using a supercritical fluid as the mobile phase. | An environmentally friendly alternative to HPLC for separation. nih.gov |

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 5 Ethoxybenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a detailed structural map of 3-Bromo-5-ethoxybenzoic acid can be assembled.

Proton NMR (¹H NMR) Analysis of Aromatic and Aliphatic Protons

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in the molecule. In this compound, the spectrum is characterized by distinct signals corresponding to the ethoxy group's aliphatic protons and the aromatic protons on the benzene (B151609) ring. semanticscholar.org

The aliphatic ethoxy group gives rise to two signals: a triplet corresponding to the three methyl (–CH₃) protons and a quartet for the two methylene (B1212753) (–OCH₂–) protons. This pattern is a classic indicator of an ethyl group, with the splitting arising from the coupling between the adjacent methyl and methylene protons.

The substituted benzene ring displays three signals in the aromatic region, each integrating to a single proton. Their chemical shifts are influenced by the electronic effects of the bromo, ethoxy, and carboxylic acid substituents. The carboxylic acid proton itself typically appears as a broad singlet at a significantly downfield chemical shift, often above 10 ppm.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~1.4 | Triplet | 3H | -OCH₂CH ₃ |

| ~4.1 | Quartet | 2H | -OCH ₂CH₃ |

| ~7.4 - 7.8 | Multiplet | 3H | Ar-H |

| >10 | Broad Singlet | 1H | -COOH |

Note: Data are estimated from spectral images. semanticscholar.org

Carbon-13 NMR (¹³C NMR) Analysis for Carbon Framework Characterization

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, a total of nine distinct signals are expected and observed, corresponding to the nine carbon atoms in the structure. semanticscholar.org These include two signals for the aliphatic ethoxy group, six for the aromatic ring carbons, and one for the carbonyl carbon of the carboxylic acid. The chemical shifts are indicative of the carbon type (aliphatic, aromatic, carbonyl) and the nature of the attached atoms and functional groups.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

|---|---|

| ~14 | -OCH₂C H₃ |

| ~64 | -OC H₂CH₃ |

| ~115 | Ar-C |

| ~120 | Ar-C |

| ~122 | Ar-C -Br |

| ~132 | Ar-C |

| ~135 | Ar-C -COOH |

| ~160 | Ar-C -OEt |

| ~166 | -C OOH |

Note: Data are estimated from spectral images. [2. 2]

2D NMR Spectroscopic Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Insights

While direct experimental 2D NMR data for this compound is not widely available in the reviewed literature, the application of these techniques is standard for complete structural verification.

COSY (Correlation Spectroscopy) would confirm the coupling between the methyl and methylene protons of the ethoxy group, showing a cross-peak between the signals at ~1.4 and ~4.1 ppm. It would also help delineate the coupling network among the three aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would establish the direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals to their corresponding carbon signals in Table 1 and Table 2 (e.g., the proton at ~4.1 ppm to the carbon at ~64 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about spatial proximity between protons. In this molecule, it could show through-space correlation between the ethoxy methylene protons and the adjacent aromatic proton, further confirming the structure.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

While a specific experimental spectrum for this compound is not available in the cited literature, its IR spectrum can be predicted based on its functional groups. IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. The spectrum would be dominated by characteristic absorption bands confirming the presence of the key functional groups.

Expected characteristic peaks would include:

A very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid.

A strong, sharp absorption peak around 1700 cm⁻¹ corresponding to the C=O (carbonyl) stretching of the carboxylic acid.

Several peaks in the 1450-1600 cm⁻¹ region due to C=C stretching vibrations within the aromatic ring.

Strong C-O stretching bands between 1200-1300 cm⁻¹ for the acid and the ether linkage.

C-H stretching vibrations just above 3000 cm⁻¹ for the aromatic C-H and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the ethoxy group.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular mass of a compound, which allows for the unambiguous determination of its elemental formula. Although no experimental HRMS data were found in the reviewed literature, the theoretical exact mass can be calculated from the molecular formula, C₉H₉BrO₃.

The calculated monoisotopic mass for C₉H₉⁷⁹BrO₃ is approximately 243.9786 g/mol . A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak in the mass spectrum would appear as a pair of peaks (M and M+2) of almost equal intensity, separated by two mass units, which is a definitive signature for the presence of a single bromine atom in the molecule.

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions (if applicable)

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a solid-state crystal. There is no publicly available crystal structure for this compound in the searched literature.

If a suitable single crystal were analyzed, this technique would confirm the substitution pattern on the benzene ring and provide exact bond lengths and angles for the entire molecule. Furthermore, it would reveal the supramolecular architecture, showing how the molecules pack in the crystal lattice. A key interaction expected for benzoic acid derivatives is the formation of hydrogen-bonded dimers, where the carboxylic acid groups of two molecules interact head-to-head.

Theoretical and Computational Investigations of 3 Bromo 5 Ethoxybenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of molecular properties with remarkable accuracy. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its energy, structure, and wave function. For a molecule like 3-Bromo-5-ethoxybenzoic acid, these calculations can elucidate the interplay of its functional groups and predict its spectroscopic and reactive characteristics.

Density Functional Theory (DFT) has become one of the most popular and versatile computational methods due to its excellent balance of accuracy and computational cost. DFT calculations determine the electronic structure of a molecule by modeling its electron density rather than its full wave function. A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a robust description of electron correlation and distribution.

For a substituted benzoic acid, DFT is first used to find the most stable three-dimensional arrangement of its atoms—the optimized molecular geometry. This involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. The resulting bond lengths, bond angles, and dihedral angles are crucial for understanding the molecule's shape and steric properties. For instance, studies on similar molecules like 5-bromosalicylic acid have identified multiple possible conformers, with DFT calculations pinpointing the most stable form. researchgate.net

The following table presents illustrative optimized geometric parameters for a substituted benzoic acid derivative, as would be calculated using DFT at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C-Br | 1.89 Å |

| C-O (ethoxy) | 1.37 Å | |

| C=O (carboxyl) | 1.22 Å | |

| C-O (carboxyl) | 1.35 Å | |

| Bond Angles | C-C-Br | 120.1° |

| C-C-O (ethoxy) | 118.5° | |

| O=C-O (carboxyl) | 122.5° |

This is an interactive data table. The values presented are representative examples for a molecule of this type.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using empirical data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can offer higher accuracy for energetic and spectroscopic properties.

These high-level calculations are particularly useful for refining the energies of different conformers and for predicting spectroscopic data, such as vibrational frequencies (IR and Raman spectra) and electronic excitation energies (UV-Vis spectra). For example, time-dependent DFT (TD-DFT) is often used to simulate UV-Vis spectra, providing insights into the electronic transitions between molecular orbitals. researchgate.netmdpi.com Comparing these theoretical spectra with experimental data allows for a detailed assignment of spectral features to specific molecular motions or electronic excitations.

Analysis of Electronic Properties

Beyond the molecular structure, computational methods provide a deep understanding of the electronic landscape of a molecule, which governs its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest-energy empty orbital, acts as an electron acceptor.

The energy of the HOMO (EHOMO) is related to the ionization potential and indicates the molecule's ability to donate electrons. A higher EHOMO value suggests a better electron donor. The energy of the LUMO (ELUMO) is related to the electron affinity; a lower ELUMO value indicates a better electron acceptor. The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

Computational studies on various benzoic acid derivatives have calculated these values to predict their reactivity. researchgate.net The following table shows representative FMO data calculated for a related compound. researchgate.net

| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.35 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.64 |

| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | 4.71 |

This is an interactive data table based on findings for 4-amino 2-chloro benzoic acid, provided as an illustrative example. researchgate.net

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. mdpi.com The MESP is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values.

Red Regions: These indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen. In this compound, the carbonyl oxygen of the carboxylic acid and the oxygen of the ethoxy group would be expected to be strong negative potential sites.

Blue Regions: These represent areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. The hydrogen atom of the carboxylic acid group is a prominent positive site, reflecting its acidic nature.

Green Regions: These denote areas of near-zero or neutral potential, typically found over the carbon backbone of the aromatic ring.

The MESP surface provides a clear, intuitive map of where a molecule is most likely to interact with other charged or polar species. researchgate.netmdpi.com

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis provides a quantitative picture of bonding and orbital interactions.

A key aspect of NBO analysis is the examination of stabilization energies, E(2), which are calculated using second-order perturbation theory. researchgate.net These energies quantify the strength of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. For this compound, NBO analysis would reveal:

Hydrogen Bonding: NBO analysis can quantify the strength of intramolecular hydrogen bonds, for instance, between the carboxylic acid proton and a nearby oxygen atom in certain conformations.

The stabilization energies from NBO analysis provide a powerful quantitative tool for understanding the electronic delocalization that dictates the structure and reactivity of the molecule. researchgate.net

Computational Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic parameters of molecules, offering a valuable complement to experimental data. Methods such as Density Functional Theory (DFT) are commonly employed to calculate NMR and IR spectra, aiding in structural elucidation and vibrational analysis. intelcentru.ronih.gov

Theoretical NMR Chemical Shift Calculations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are instrumental in confirming molecular structures. The Gauge-Including Atomic Orbital (GIAO) method, often used within a DFT framework, is a standard approach for predicting ¹H and ¹³C NMR spectra. dergipark.org.trresearchgate.net For this compound, these calculations would determine the chemical shifts for each unique proton and carbon atom. The computed values, when compared with experimental data, can confirm the substitution pattern on the benzene (B151609) ring.

Calculations would be performed on a geometry-optimized structure of the molecule. The resulting chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to provide values that are comparable to experimental spectra.

Table 1: Illustrative Theoretical NMR Chemical Shifts for this compound This table presents hypothetical data based on typical chemical shift values for illustrative purposes.

| Atom Type | Atom Position | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |

| Ethyl (CH₃) | H on -CH₂CH ₃ | 1.45 | 14.5 |

| Ethyl (CH₂) | H on -OCH ₂CH₃ | 4.10 | 64.0 |

| Aromatic | H at C2 | 7.85 | 125.0 |

| Aromatic | H at C4 | 7.40 | 128.5 |

| Aromatic | H at C6 | 7.70 | 118.0 |

| Carboxylic | H on -COOH | 13.10 | - |

| Aromatic | C -COOH | - | 133.0 |

| Aromatic | C -Br | - | 122.5 |

| Aromatic | C -OCH₂CH₃ | - | 159.0 |

| Carboxylic | C =O | - | 171.5 |

Theoretical IR Vibrational Frequency Analysis

Theoretical infrared (IR) vibrational frequency analysis is used to predict the vibrational modes of a molecule. DFT calculations can determine the frequencies and intensities of IR absorption bands, which correspond to specific bond stretches, bends, and twists within the molecule. nih.govresearchgate.net These theoretical spectra are crucial for assigning the peaks observed in experimental FTIR and FT-Raman spectra.

For this compound, key vibrational modes include the O-H stretch of the carboxylic acid, the C=O stretch, the aromatic C-C stretches, the C-O stretches of the ether and carboxylic acid groups, and the C-Br stretch. Calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations of the theoretical model, improving agreement with experimental results. nih.gov

Table 2: Illustrative Theoretical IR Vibrational Frequencies for this compound This table presents hypothetical data based on typical vibrational frequencies for illustrative purposes.

| Functional Group | Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Description |

| -COOH | O-H Stretch | 3570 | Stretching of the hydroxyl bond (monomer) |

| Aromatic C-H | C-H Stretch | 3100-3000 | Stretching of C-H bonds on the benzene ring |

| Aliphatic C-H | C-H Stretch | 2980-2850 | Stretching of C-H bonds in the ethoxy group |

| -COOH | C=O Stretch | 1750 | Stretching of the carbonyl double bond |

| Aromatic C=C | C=C Stretch | 1600, 1580, 1470 | In-plane skeletal vibrations of the benzene ring |

| -OCH₂CH₃ | C-O-C Stretch | 1250 (asym), 1050 (sym) | Asymmetric and symmetric stretching of the ether linkage |

| -COOH | C-O Stretch | 1300 | Stretching of the C-O single bond |

| -Br | C-Br Stretch | 680-550 | Stretching of the carbon-bromine bond |

Reactivity Descriptors and Chemical Behavior Prediction

Global and Local Reactivity Indices (e.g., Hardness, Electrophilicity Index, Fukui Functions)

Local reactivity is described by Fukui functions (ƒ(r)), which identify the regions of a molecule most susceptible to electrophilic, nucleophilic, or radical attack. researchgate.net The condensed Fukui function simplifies this by assigning a value to each atom, pinpointing the most reactive centers.

Table 3: Illustrative Global Reactivity Descriptors for this compound This table presents hypothetical data for illustrative purposes.

| Descriptor | Formula | Hypothetical Value (eV) | Interpretation |

| HOMO Energy (E_HOMO) | - | -6.5 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy (E_LUMO) | - | -1.8 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.7 | Indicates chemical reactivity and kinetic stability. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.35 | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | (E_HOMO + E_LUMO)² / (8 * η) | 1.82 | Describes the ability of the molecule to accept electrons. |

Solvent Effects on Reactivity Parameters using Implicit Solvation Models (e.g., PCM model)

The chemical behavior of a molecule can be significantly influenced by its environment. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a solvent on molecular properties without explicitly representing solvent molecules. researchgate.net The PCM model treats the solvent as a continuous medium with a specific dielectric constant, which polarizes in response to the solute molecule.

Studies on similar benzoic acid derivatives show that solvation can alter the values of reactivity descriptors. researchgate.netmdpi.com For this compound, moving from the gas phase to a polar solvent would likely stabilize the molecular orbitals, potentially altering the HOMO-LUMO gap and global reactivity indices like the electrophilicity. This is because the solvent can stabilize charge separation within the molecule, affecting its electronic structure and reactivity. science.gov

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For a flexible molecule like this compound, MD simulations can explore its conformational landscape by modeling the rotations around single bonds, such as the C-C bond of the carboxylic acid group and the C-O bond of the ethoxy group.

By simulating the molecule's dynamics, researchers can identify the most stable, low-energy conformations and understand the energy barriers between them. This analysis provides insight into the molecule's flexibility and the predominant shapes it adopts in solution, which can influence its ability to interact with other molecules or biological targets.

Reactivity and Mechanistic Studies of 3 Bromo 5 Ethoxybenzoic Acid

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of 3-bromo-5-ethoxybenzoic acid is trisubstituted, and the regiochemical outcome of electrophilic aromatic substitution (EAS) is dictated by the cumulative directing effects of the three existing substituents: a bromine atom, an ethoxy group, and a carboxylic acid group. These groups influence both the reactivity of the ring and the position of the incoming electrophile.

-Br (Bromo group): This is a deactivating group due to its electron-withdrawing inductive effect (-I), which makes the ring less nucleophilic and slows down the rate of EAS compared to benzene. latech.edu However, through its lone pairs, it can exert a weak, resonance-based electron-donating effect (+R), which directs incoming electrophiles to the ortho and para positions. pressbooks.pub

-OCH₂CH₃ (Ethoxy group): The oxygen atom's lone pairs make this a strongly activating group via a powerful +R effect, which significantly increases the electron density of the ring, particularly at the ortho and para positions. libretexts.orgchemistrytalk.org This activating effect generally outweighs the deactivating effect of the bromine, making the ring more reactive than a simple bromobenzene.

-COOH (Carboxylic acid group): This is a deactivating group through both inductive (-I) and resonance (-R) effects, as the carbonyl group withdraws electron density from the ring. It acts as a meta-director. libretexts.orglibretexts.org

In this compound, the substituents are in a 1,3,5-relationship. The available positions for substitution are C2, C4, and C6.

Position C2: ortho to the ethoxy group, ortho to the bromo group, and meta to the carboxylic acid.

Position C4: para to the bromo group, ortho to the ethoxy group, and meta to the carboxylic acid.

Position C6: ortho to the carboxylic acid, meta to both the bromo and ethoxy groups.

The powerful ortho, para-directing influence of the ethoxy group is the dominant factor. youtube.com Both the ethoxy and bromo groups strongly direct incoming electrophiles to positions C2 and C4. The carboxylic acid group directs to these same positions (as they are meta to it). Therefore, electrophilic substitution is strongly favored at the C2 and C4 positions. Steric hindrance from the adjacent ethoxy and bromo groups might slightly influence the ratio of C2 to C4 substitution, but both are electronically activated. Substitution at C6 is highly disfavored as it is meta to the two ortho, para-directors.

Table 1: Directing Effects of Substituents in this compound

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Effect |

|---|---|---|---|---|

| -Br | 3 | Inductive (-I), Resonance (+R) | Deactivating | ortho, para |

| -OCH₂CH₃ | 5 | Inductive (-I), Resonance (+R) | Activating | ortho, para |

| -COOH | 1 | Inductive (-I), Resonance (-R) | Deactivating | meta |

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom on the aromatic ring of this compound is generally unreactive toward traditional nucleophilic aromatic substitution (SNAr) mechanisms, which typically require strong activation by electron-withdrawing groups in the ortho and/or para positions. latech.edumsu.edu However, the bromine center is an excellent handle for modern transition-metal-catalyzed cross-coupling reactions.

Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and other related couplings are primary methods for achieving substitution at the bromine center. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.org This is a powerful method for forming a new carbon-carbon bond, replacing the bromine with an aryl, vinyl, or alkyl group. The catalytic cycle involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new, substituted alkene. wikipedia.org The reaction is catalyzed by a palladium complex and requires a base. organic-chemistry.org This transformation allows for the introduction of vinyl groups at the C3 position of the benzoic acid scaffold. The generally accepted mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by alkene insertion into the Pd-C bond and subsequent β-hydride elimination to release the product. nih.gov

These cross-coupling reactions provide versatile pathways to elaborate the structure of this compound, transforming it into more complex molecular architectures.

Reactions Involving the Carboxylic Acid Moiety (e.g., Esterification, Amidation, Reduction)

The carboxylic acid functional group is a versatile site for chemical modification.

Esterification: this compound can be converted to its corresponding esters through reaction with an alcohol under acidic conditions (Fischer esterification) or by conversion to a more reactive acyl halide or anhydride (B1165640) followed by reaction with an alcohol. For example, the synthesis of this compound itself is often achieved by the hydrolysis of its ethyl ester, demonstrating the reversibility of this process. chemicalbook.com

Amidation: The carboxylic acid can be converted into amides by reaction with amines. This typically requires activating the carboxylic acid first, for instance, by converting it to an acyl chloride (using thionyl chloride or oxalyl chloride) or by using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting activated species then readily reacts with a primary or secondary amine to form the corresponding amide.

Reduction: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, converting the -COOH group to a -CH₂OH group. Borane (BH₃) in tetrahydrofuran (B95107) (THF) is another common reagent that selectively reduces carboxylic acids to alcohols, often with better tolerance for other functional groups compared to LiAlH₄. libretexts.org

Transformations of the Ethoxy Group (e.g., Ether Cleavage, Oxidation)

The ethoxy group (-OCH₂CH₃) is generally stable, but it can undergo specific transformations under certain conditions.

Ether Cleavage: Aryl alkyl ethers, such as the ethoxy derivative in this compound, can be cleaved by strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgkhanacademy.org The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. transformationtutoring.com For aryl alkyl ethers, the cleavage invariably occurs at the alkyl-oxygen bond because the aromatic carbon-oxygen bond is stronger and nucleophilic substitution on an sp²-hybridized carbon is disfavored. youtube.comlibretexts.org The reaction would therefore yield 3-bromo-5-hydroxybenzoic acid (a phenol) and ethyl halide (ethyl bromide or ethyl iodide).

Oxidation: Direct oxidation of the ethoxy group without affecting the aromatic ring is challenging. Strong oxidizing agents would likely degrade the entire molecule. The benzylic position of an alkyl chain on a benzene ring is susceptible to oxidation, but the ethoxy group lacks a benzylic hydrogen directly on the ring. Therefore, this group is generally resistant to the typical side-chain oxidation reactions seen with alkylbenzenes.

Role of this compound as a Key Intermediate in Complex Molecule Synthesis

Substituted benzoic acids are fundamental building blocks in organic synthesis, particularly in medicinal chemistry and materials science. The multiple functional groups of this compound—the carboxylic acid, the aryl bromide, and the ethoxy group—provide several points for diversification, making it a valuable synthetic intermediate.

The aryl bromide functionality is particularly useful as a handle for palladium-catalyzed cross-coupling reactions (as discussed in section 5.2), allowing for the construction of biaryl systems or the introduction of various carbon-based substituents. nih.gov The carboxylic acid can be converted into esters or amides to explore structure-activity relationships in drug discovery programs. For example, the closely related compound 2-bromo-5-methoxybenzoic acid serves as a key intermediate in the synthesis of Urolithin A, an intestinal metabolite with potential health benefits. google.com Similarly, derivatives like 3-bromo-5-nitrobenzoic acid are used to create a spectrum of compounds for therapeutic development. nbinno.com The structural motif of this compound can be found within more complex molecules, indicating its utility as a foundational scaffold. smolecule.com

Investigation of Reaction Kinetics and Thermodynamics for Specific Transformations

Detailed kinetic and thermodynamic data for reactions involving this compound are not widely published. However, the principles can be understood from studies on analogous systems.

Esterification: The kinetics of the esterification of benzoic acid have been studied, showing the reaction to be first order with respect to the benzoic acid. dnu.dp.uaresearchgate.net For this compound, the presence of substituents near the carboxylic acid group can introduce steric hindrance, potentially slowing the reaction rate compared to unsubstituted benzoic acid, especially with bulky alcohols. researchgate.net Activation energies for the esterification of benzoic acid with butanol have been calculated to be around 58.4 kJ·mol⁻¹. researchgate.net

The thermodynamics of these reactions are governed by the relative stability of reactants and products. For instance, the formation of strong C-C bonds in Suzuki coupling reactions provides a significant thermodynamic driving force for the reaction to proceed.

Table 2: Representative Kinetic Data for Benzoic Acid Esterification

| Reaction | Reactant | Catalyst | Order w.r.t. Acid | Activation Energy (Ea) | Reference |

|---|---|---|---|---|---|

| Esterification | Benzoic acid & 1-Butanol | p-toluenesulfonic acid | First | 58.40 kJ·mol⁻¹ | researchgate.net |

| Esterification | Rosin & Pentaerythritol | None | Second | 65-129 kJ·mol⁻¹ | mdpi.com |

Note: Data is for model systems and serves as an approximation for the reactivity of this compound.

Advanced Applications and Potential Biological Activities of 3 Bromo 5 Ethoxybenzoic Acid

Role in Medicinal Chemistry and Drug Discovery

The foundational structure of 3-Bromo-5-ethoxybenzoic acid makes it a valuable intermediate in the synthesis of novel compounds with potential therapeutic value. The presence of the carboxylic acid, bromine, and ethoxy functional groups allows for diverse chemical reactions, making it an attractive starting point for drug discovery programs.

In medicinal chemistry, a scaffold is a core chemical structure to which various functional groups can be attached to create a library of related compounds. This compound serves as such a scaffold. Its functional groups can be modified through various organic reactions:

The carboxylic acid group can be converted into esters, amides, or other derivatives.

The bromine atom can be replaced through nucleophilic substitution reactions or participate in cross-coupling reactions (like Suzuki or Heck reactions) to introduce new carbon-carbon or carbon-heteroatom bonds.

The ethoxy group can potentially be modified, though it is generally more stable than the other functional groups.

This versatility allows chemists to systematically alter the molecule's properties, such as its size, shape, polarity, and ability to bind to biological targets. For instance, related benzoic acid scaffolds have been used to develop inhibitors for enzymes like glutamate carboxypeptidase II (GCPII) and antagonists for receptors such as the P2Y14 receptor, highlighting the potential of this class of compounds in designing targeted therapies. nih.govnih.gov

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉BrO₃ chemscene.com |

| Molecular Weight | 245.07 g/mol chemscene.com |

| CAS Number | 855198-27-5 chemscene.com |

| SMILES | CCOC1=CC(=CC(=C1)Br)C(=O)O chemscene.com |

| Topological Polar Surface Area (TPSA) | 46.53 Ų chemscene.com |

| LogP | 2.546 chemscene.com |

While specific pharmacological data for this compound is not extensively documented, the broader class of benzoic acid derivatives has shown a wide range of biological activities. This suggests that derivatives synthesized from this scaffold are promising candidates for screening for various therapeutic effects.

Anti-inflammatory Activity: Benzoic acid derivatives are known for their anti-inflammatory properties. For example, a series of 3-amide-5-aryl benzoic acid derivatives were developed as potent antagonists for the P2Y14 receptor, which is involved in inflammatory processes, showing efficacy in a mouse model of acute gouty arthritis. nih.gov Similarly, novel 3-sulfonamido benzoic acid derivatives have been identified as promising anti-inflammatory drug candidates for acute lung injury. nih.gov

Antimicrobial Activity: Some substituted benzoic acids have demonstrated antibacterial properties. For instance, 3-Bromo-5-hydroxybenzoic acid has been shown to be an antibacterial agent. biosynth.com

Anticancer Activity: Derivatives of natural bromophenols, which share structural similarities, have been investigated for their anticancer potential. mdpi.com Certain synthesized derivatives have been shown to inhibit the viability and induce apoptosis in leukemia cells, indicating that the bromo-aromatic structure could be a key feature for anticancer activity. mdpi.com

| Activity | Example Derivative Class | Therapeutic Target/Model | Reference |

|---|---|---|---|

| Anti-inflammatory | 3-Amide-5-aryl benzoic acids | P2Y₁₄ Receptor / Gouty Arthritis | nih.gov |

| Anti-inflammatory | 3-Sulfonamido benzoic acids | P2Y₁₄ Receptor / Acute Lung Injury | nih.gov |

| Antibacterial | 3-Bromo-5-hydroxybenzoic acid | General Antibacterial Activity | biosynth.com |

| Anticancer | Bromophenol derivatives | Leukemia K562 cells | mdpi.com |

| Antiplatelet & Antioxidant | 3-Phenoxybenzoic acid derivatives | Dipeptidyl peptidase-4 / Protein Glycosylation | researchgate.net |

Structure-Activity Relationship (SAR) studies are crucial in drug discovery for optimizing a lead compound to enhance its efficacy and reduce side effects. By systematically modifying the structure of a molecule and observing the resulting changes in biological activity, researchers can identify the key chemical features required for its pharmacological effect.

For derivatives of this compound, a SAR study would involve synthesizing a series of analogs where each of the functional groups is altered:

Modification of the Carboxylic Acid: Converting the -COOH group to various esters or amides could influence the compound's solubility, membrane permeability, and binding interactions with a target protein.

Substitution at the Bromine Position: Replacing the bromine atom with other halogens (Cl, F) or with different aryl or alkyl groups via cross-coupling reactions could probe the importance of size, electronics, and hydrophobicity at this position for target engagement.

Alteration of the Ethoxy Group: Replacing the ethoxy group (-OCH₂CH₃) with other alkoxy groups of varying chain lengths (e.g., methoxy, propoxy) or with other functionalities could determine the optimal size and nature of the substituent at this position.

For example, SAR studies on anilinoquinazoline analogs revealed the critical importance of nitrogen atoms at specific positions for biological activity. drugdesign.org Similarly, for derivatives of this compound, such studies would provide a roadmap for designing more potent and selective therapeutic agents.

Once a derivative of this compound shows promising biological activity, the next step is to identify its molecular target and understand its mechanism of action. This is often a complex process involving a combination of computational and experimental techniques. While specific targets for this particular compound are not yet identified in the literature, general approaches would include:

Affinity Chromatography: Using the active compound as a bait to isolate its binding partners from cell lysates.

Computational Docking: Modeling how the compound might fit into the binding sites of known proteins.

Genetic and Proteomic Approaches: Analyzing changes in gene expression or protein levels in cells treated with the compound to identify affected pathways.

For instance, studies on thiazolidine-2,4-dione derivatives, which are also synthesized using building blocks like this compound, have identified their mechanism of action as involving the inhibition of signaling pathways like Raf/MEK/ERK, which are crucial for cancer cell survival. researchgate.net

Applications in Material Science and Polymer Chemistry

The reactivity of this compound also makes it a candidate for applications in material science. The presence of the aromatic ring and the reactive bromine and carboxylic acid groups allows it to be incorporated into polymers or used to create specialized organic materials. Derivatives of a related compound, 3-Benzyloxy-4-bromo-5-ethoxybenzoic acid, are noted for their potential use in creating advanced materials due to their unique chemical properties. smolecule.com Potential applications could include the synthesis of:

Specialty Polymers: The compound could be used as a monomer or a modifying agent to create polymers with specific properties, such as thermal stability, flame retardancy (due to the bromine content), or specific optical properties.

Liquid Crystals: The rigid benzoic acid core is a common feature in molecules that exhibit liquid crystalline phases.

Organic Electronics: Modified derivatives could be explored for use in organic light-emitting diodes (OLEDs) or other electronic devices.

Role in Agrochemical Development

The development of new herbicides, fungicides, and insecticides is another area where this compound could serve as a valuable intermediate. Many successful agrochemicals are based on substituted aromatic scaffolds. The process is similar to drug discovery, where the core structure is modified to maximize efficacy against a specific pest or weed while minimizing toxicity to non-target organisms and the environment. A related compound, 3-bromo-4-methoxy-5-nitro-benzoic acid methyl ester, is used as an intermediate in the production of agrochemicals, highlighting the utility of this class of molecules in the field. myskinrecipes.com The bromo- and ethoxy- substitutions on the benzoic acid ring provide a starting point for creating novel active ingredients for crop protection.

Other Emerging Research Applications in Specialized Chemical Fields

A thorough search for emerging research applications of this compound in specialized chemical fields did not uncover substantial, detailed research findings. The compound is cataloged with its basic chemical and physical properties, which are essential for its use as a reagent in a laboratory setting.

Below is a table summarizing the available physicochemical data for this compound:

| Property | Value |

| Molecular Formula | C9H9BrO3 |

| Molecular Weight | 245.07 g/mol |

| CAS Number | 855198-27-5 |

| SMILES | CCOC1=CC(=CC(=C1)Br)C(=O)O |

| InChI | InChI=1S/C9H9BrO3/c1-2-13-8-4-6(9(11)12)3-7(10)5-8/h3-5H,2H2,1H3,(H,11,12) |

While this data is fundamental for any chemical research, the absence of published studies on its specific applications means that its role in emerging fields remains largely unexplored or at least not publicly disclosed. The potential for this compound in areas such as medicinal chemistry, agrochemicals, or materials science is plausible given its structure, but currently, there is no concrete research to substantiate such applications. Further investigation and publication of research are necessary to elucidate the specific advanced applications and biological activities of this compound.

Future Directions and Emerging Research Perspectives for 3 Bromo 5 Ethoxybenzoic Acid

Development of Highly Efficient and Selective Synthetic Methodologies

The future utility of 3-Bromo-5-ethoxybenzoic acid is intrinsically linked to the development of green and efficient synthetic routes. Current research is focused on moving away from traditional bromination methods, which can be harsh and produce significant waste. ijisrt.com Modern approaches under investigation include catalytic bromination using milder reagents and solvent-free reaction conditions, which promise to enhance the sustainability and cost-effectiveness of its production. ijisrt.com The goal is to develop scalable processes that deliver high yields and purity, essential for its application in high-value sectors such as pharmaceuticals and electronics.

| Synthetic Approach | Key Advantages | Research Focus |

| Catalytic Bromination | Reduced waste, milder reaction conditions, higher selectivity. | Development of novel catalysts, optimization of reaction parameters. |

| Solvent-Free Synthesis | Environmentally friendly, reduced cost, simplified purification. | Exploration of solid-state and mechanochemical methods. |

| Flow Chemistry | Improved safety, precise control over reaction conditions, scalability. | Design of continuous flow reactors for bromination reactions. |

In-depth Exploration of Mechanistic Pathways for Undiscovered Transformations

A deeper understanding of the reactivity of this compound is crucial for unlocking its full potential. The presence of the bromine, ethoxy, and carboxylic acid functional groups offers a rich landscape for chemical transformations. Future research will likely focus on elucidating the mechanistic pathways of its reactions, particularly in the context of cross-coupling reactions. Understanding these mechanisms will enable chemists to design novel transformations and synthesize a wider array of complex molecules with tailored properties.

Advanced Computational Modeling for Predictive Design and Optimization

Computational chemistry is set to play a pivotal role in accelerating the discovery of new applications for this compound. Advanced modeling techniques, such as density functional theory (DFT), can be employed to predict the compound's reactivity, spectroscopic properties, and potential interactions with biological targets or material matrices. ucl.ac.ukacs.org This predictive power allows for the in silico design of novel derivatives with enhanced properties, significantly reducing the time and resources required for experimental work.

Expansion of Biological and Material Science Applications

The true potential of this compound lies in its role as a precursor to a wide range of functional molecules.

Biological Applications: Structurally similar brominated and substituted benzoic acids have shown promise in the development of new therapeutic agents. nbinno.com Research into derivatives of this compound could lead to the discovery of compounds with potent anti-inflammatory, antioxidant, antimicrobial, or anticancer activities. researchgate.netnih.govnih.gov For example, related hydroxybenzoic acids have been extensively studied for their biological activities, providing a strong rationale for exploring the therapeutic potential of this compound derivatives. nih.govscispace.com

Material Science Applications: In the realm of material science, substituted benzoic acids are utilized in the synthesis of polymers, resins, and plasticizers. justlonghealth.com this compound could serve as a monomer or an additive to create advanced materials with tailored properties such as improved thermal stability, flame retardancy, or specific optical and electronic characteristics. Its aromatic structure can be exploited in the synthesis of liquid crystals or as a component in metal-organic frameworks (MOFs), which have applications in gas storage and catalysis. mdpi.com

| Application Area | Potential Role of this compound | Desired Properties of Derivatives |

| Pharmaceuticals | Precursor to active pharmaceutical ingredients (APIs). | Enhanced biological activity, improved pharmacokinetic profiles. |

| Agrochemicals | Building block for novel herbicides and fungicides. nbinno.com | Increased efficacy, improved environmental safety profile. |

| Polymers & Resins | Monomer or additive to enhance material properties. justlonghealth.com | Improved thermal stability, flame retardancy, specific optical properties. |

| Metal-Organic Frameworks (MOFs) | Organic linker for the construction of porous materials. mdpi.com | High surface area, selective gas adsorption, catalytic activity. |

Integration with High-Throughput Screening and Combinatorial Chemistry Approaches

To expedite the discovery of new applications, this compound is an ideal candidate for integration into high-throughput screening (HTS) and combinatorial chemistry workflows. By systematically reacting it with a diverse range of chemical building blocks, vast libraries of novel derivatives can be rapidly synthesized. These libraries can then be screened for biological activity or desirable material properties, dramatically accelerating the pace of discovery and innovation.

Interdisciplinary Research Integrating this compound with Nanotechnology or Biotechnology

The convergence of chemistry with nanotechnology and biotechnology opens up exciting new avenues for this compound. In nanotechnology, it could be used to functionalize nanoparticles for targeted drug delivery or as a component in the development of novel sensors. In biotechnology, derivatives of this compound could be explored as enzyme inhibitors or as probes to study biological processes. These interdisciplinary collaborations will be key to unlocking the next generation of advanced technologies based on this versatile chemical scaffold.

常见问题

Q. How can bromination conditions be optimized for synthesizing 3-Bromo-5-ethoxybenzoic acid derivatives?

Bromination of benzoic acid derivatives requires precise control to avoid over-bromination. Mild conditions (20–50°C) with reagents like bromine or N-bromosuccinimide (NBS) in polar solvents (e.g., DCM) are recommended. Monitor reaction progress via TLC or HPLC to isolate intermediates. Industrial protocols use automated reactors for reproducibility .

Q. What purification techniques are most effective for isolating this compound after synthesis?

Column chromatography (silica gel, ethyl acetate/hexane gradient) effectively separates brominated products. Recrystallization using ethanol/water mixtures improves purity. Analytical HPLC (C18 column, 0.1% TFA in acetonitrile/water) confirms >95% purity, supported by H NMR (δ 7.8–8.2 ppm for aromatic protons) .

Q. How do substituents (bromo, ethoxy) influence solubility and reactivity in aqueous vs. organic phases?

The electron-withdrawing bromo group reduces solubility in water, while the ethoxy group enhances lipophilicity. Solubility studies in DMSO-water mixtures (1:1 v/v) show pH-dependent behavior (pKa ~2.5–3.0 for the carboxylic acid). Reactivity in SNAr reactions is enhanced by bromine’s leaving-group ability .

Advanced Research Questions

Q. What reaction mechanisms dominate in cross-coupling reactions involving this compound?

Suzuki-Miyaura coupling with aryl boronic acids proceeds via Pd(0)-catalyzed oxidative addition. The bromine atom acts as a directing group, with regioselectivity influenced by steric hindrance from the ethoxy substituent. DFT studies suggest transition-state stabilization through π-π interactions between Pd and the aromatic ring .

Q. How can computational methods predict regioselectivity in electrophilic substitution reactions?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. For this compound, the meta-bromo group deactivates the ring, directing electrophiles to the para position relative to the ethoxy group. Solvent effects (PCM model) refine predictions .

Q. What strategies resolve contradictory data in enzyme inhibition studies using this compound?

Discrepancies in IC values may arise from assay conditions (e.g., pH, co-solvents). Validate inhibition kinetics via Lineweaver-Burk plots to distinguish competitive vs. non-competitive binding. Use surface plasmon resonance (SPR) to measure real-time binding affinities, correcting for nonspecific interactions .

Methodological Considerations

Q. How can flow chemistry improve scalability in synthesizing this compound derivatives?

Continuous flow systems enhance heat/mass transfer, critical for exothermic bromination. Optimize residence time (5–10 min) and reagent stoichiometry (1.1 eq Br) to minimize byproducts. In-line IR spectroscopy monitors intermediate formation .

Q. What spectroscopic techniques differentiate positional isomers in brominated benzoic acids?

C NMR distinguishes isomers: the ethoxy group’s carbon (δ 60–70 ppm) shows coupling with adjacent protons in 2D HSQC. High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms molecular formulae (e.g., CHBrO) .

Applications in Research

Q. How is this compound utilized in studying protein-ligand interactions?

The bromine atom serves as a heavy atom for X-ray crystallography phasing. Co-crystallization with target enzymes (e.g., cytochrome P450) reveals binding motifs. Fluorescence quenching assays quantify binding constants (K) using tryptophan residues as probes .

Q. What role does this compound play in synthesizing bioactive heterocycles?

It acts as a precursor for indole and quinoline derivatives via Ullmann or Buchwald-Hartwig amination. The ethoxy group stabilizes intermediates in Pictet-Spengler reactions, enabling access to alkaloid-like compounds with anticancer activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。